Cas no 20918-88-1 (Benzenepropanoic acid, a-hydroxy-, ethyl ester, (aR)-)

Benzenepropanoic acid, a-hydroxy-, ethyl ester, (aR)- structure
20918-88-1 structure
Product Name:Benzenepropanoic acid, a-hydroxy-, ethyl ester, (aR)-
Numero CAS:20918-88-1
MF:C11H14O3
MW:194.227063655853
CID:241786
PubChem ID:9855720
Update Time:2025-04-19

Benzenepropanoic acid, a-hydroxy-, ethyl ester, (aR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenepropanoic acid, a-hydroxy-, ethyl ester, (aR)-
    • (R)-2-Hydroxy-3-phenylpropionic acid ethyl ester
    • (R)-Ethyl 3-phenyllactate
    • 2-hydroxy-3-phenylpropanoic acid ethyl ester
    • 2-hydroxy-3-phenylpropionic acid ethyl ester
    • d-Ethyl phenyllactate
    • ethyl 2(S)-hydroxy-3-phenyl-propionate
    • ethyl 2-hydroxy-3-phenylpropionate
    • ethyl 3-phenyllactate
    • Ethyl phenyllactate, (+-)-
    • ethyl-(-)-3-phenyllactate
    • FEMA No. 4598, (+-)-
    • Lactic acid, 3-phenyl-, ethyl ester, d-
    • SureCN1785293
    • UNII-8X3JBU7E1I
    • Benzenepropanoic acid, alpha-hydroxy-, ethyl ester, (alphaR)-
    • BENZENEPROPANOIC ACID, .ALPHA.-HYDROXY-, ETHYL ESTER, (.ALPHA.R)-
    • ethyl (2R)-2-hydroxy-3-phenylpropanoate
    • Ethyl (alphaR)-alpha-hydroxybenzenepropanoate
    • (+)-ethyl phenyllactate
    • Q27271147
    • ethyl (r)-2-hydroxy-3-phenylpropanoate
    • FEMA NO. 4598, (+)-
    • (2r)-hydroxy-3-phenyl-propionic acid ethyl ester
    • SCHEMBL1785293
    • 20918-88-1
    • 8X3JBU7E1I
    • DTXSID001288338
    • BENZENEPROPANOIC ACID, .ALPHA.-HYDROXY-, ETHYL ESTER, (R)-
    • D-Phenyllacticacidethylester
    • ETHYL PHENYLLACTATE, (+)-
    • Benzenepropanoic acid, alpha-hydroxy-, ethyl ester, (R)-
    • Inchi: 1S/C11H14O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m1/s1
    • Chiave InChI: HBOGUIFRIAXYNB-SNVBAGLBSA-N
    • Sorrisi: O[C@@H](C(=O)OCC)CC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 194.094294304g/mol
  • Massa monoisotopica: 194.094294304g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 5
  • Complessità: 173
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2
  • Superficie polare topologica: 46.5Ų

Proprietà sperimentali

  • PSA: 46.53000
  • LogP: 1.15310
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso